![molecular formula C28H53BrNO7P B13711321 N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine](/img/structure/B13711321.png)
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is a complex organic compound used in various fields of scientific research. This compound is particularly significant in the study of sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and structure.
Vorbereitungsmethoden
The synthesis of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves multiple steps, starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The isopropylidene group is introduced to protect the hydroxyl groups, and the bromoethyl group is added through a substitution reaction. The final product is obtained after phosphorylation of the sphingosine backbone. Industrial production methods typically involve optimizing these steps to achieve high yields and purity .
Analyse Chemischer Reaktionen
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups.
Substitution: The bromoethyl group can be substituted with other nucleophiles to create different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine is widely used in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex sphingolipid analogs.
Biology: It helps in studying the role of sphingolipids in cell signaling and membrane structure.
Medicine: It is used in the development of therapeutic agents targeting sphingolipid metabolism.
Industry: It is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine involves its interaction with specific molecular targets and pathways. The compound can modulate sphingolipid metabolism and signaling pathways, affecting various cellular processes such as apoptosis, proliferation, and differentiation. The phosphorylation of the sphingosine backbone plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
N-Boc-[N-3-O-isopropylidene]-1-(-bromoethyl)phosphoryl-D-erythro-sphingosine can be compared with other sphingosine derivatives, such as:
N-Boc-sphingosine: Lacks the bromoethyl and isopropylidene groups, making it less versatile in chemical modifications.
N-Boc-[N-3-O-isopropylidene]-sphingosine: Lacks the bromoethyl group, limiting its use in substitution reactions.
N-Boc-[N-3-O-isopropylidene]-1-(-chloroethyl)phosphoryl-D-erythro-sphingosine: Similar structure but with a chloroethyl group instead of bromoethyl, affecting its reactivity and applications.
This compound stands out due to its unique combination of protective groups and functional groups, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C28H53BrNO7P |
|---|---|
Molekulargewicht |
626.6 g/mol |
IUPAC-Name |
tert-butyl (4S)-4-[[2-bromoethoxy(hydroxy)phosphoryl]oxymethyl]-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C28H53BrNO7P/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-24(23-35-38(32,33)34-22-21-29)30(28(5,6)36-25)26(31)37-27(2,3)4/h19-20,24-25H,7-18,21-23H2,1-6H3,(H,32,33)/b20-19+/t24-,25?/m0/s1 |
InChI-Schlüssel |
VNDADUIUBJVJTF-JDEQAZMXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)COP(=O)(O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)
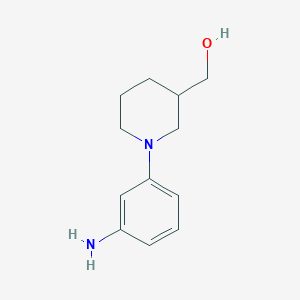

![N-[1-(3-Methoxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl]-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B13711264.png)
![6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
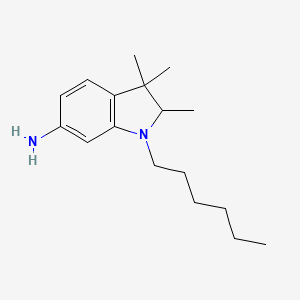

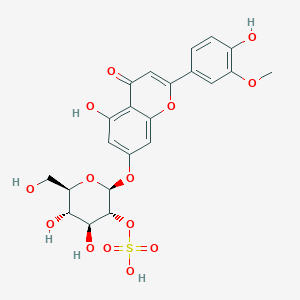
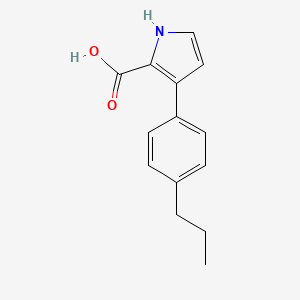
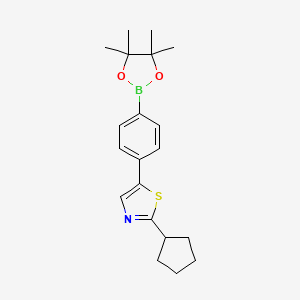
![3-[4-(2-Methoxy-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13711318.png)
![7,8-Dinitro-3-trifluoroacetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13711319.png)

